Oxo(2-phenylindolizin-3-yl)acetic acid
Overview
Description
“Oxo(2-phenylindolizin-3-yl)acetic acid” is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.27 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 265.26 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the search results.Scientific Research Applications
Regulation of Plant Growth and Development
One significant application of oxo(2-phenylindolizin-3-yl)acetic acid derivatives is in the regulation of auxin homeostasis and gradients in plant roots, particularly in Arabidopsis. The study by Pěnčík et al. (2013) shows that 2-oxindole-3-acetic acid (oxIAA), a major auxin degradation product, plays a crucial role in regulating auxin homeostasis. This research underscores the importance of auxin catabolism in the spatial and temporal coordination of plant developmental events, offering insights into how synthetic analogs might be used to influence plant growth pathways.
Anticancer and Antioxidant Properties
Research has also explored the anticancer and antioxidant properties of compounds related to oxo(2-phenylindolizin-3-yl)acetic acid. A study by Awad et al. (2018) on α-aminophosphonates based quinazolinone moiety highlighted their potential as anticancer agents. This research not only adds to the understanding of these compounds' biological activities but also suggests pathways for developing new therapeutic agents.
Antibacterial and Antimicrobial Activities
Furthermore, the synthesis and evaluation of novel Mannich bases bearing 1,8-naphthyridine moiety, as reported by Mogilaiah & Sakram (2004), highlight the antimicrobial potential of these compounds. This line of research opens avenues for the development of new antimicrobial agents, addressing the urgent need for innovative treatments against resistant pathogens.
properties
IUPAC Name |
2-oxo-2-(2-phenylindolizin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWMXLAAHUBULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586125 | |
Record name | Oxo(2-phenylindolizin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid | |
CAS RN |
892691-05-3 | |
Record name | Oxo(2-phenylindolizin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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